N-(2-ETHANESULFONAMIDO-5-METHYLPHENYL)ETHANE-1-SULFONAMIDE
Overview
Description
N-(2-ETHANESULFONAMIDO-5-METHYLPHENYL)ETHANE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C11H18N2O4S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-(4-methyl-1,2-phenylene)diethanesulfonamide is 306.07079941 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Energy Storage and Conversion Materials
Research on materials such as N,N'-(4-methyl-1,2-phenylene)diethanesulfonamide contributes significantly to advancements in energy storage and conversion technologies. For instance, a study on cationic polysulfonium membranes, which include chemically related sulfonamide structures, demonstrated their effectiveness as separators in zinc–air cells. Compared to conventional polypropylene separators, these materials significantly increased cell capacity by preventing cation permeation from the anode to the cathode, showcasing their potential in enhancing battery performance through ion-exchange processes (Dewi et al., 2003).
Polymer Science for Fuel Cells
In the field of polymer science, sulfonamide-based compounds are pivotal in synthesizing materials with specific properties. Sulfonated poly(arylene ether sulfone)s containing hydrophobic components of different sizes have been synthesized to investigate their effect on properties relevant to fuel cell applications. These materials, which exhibit high molecular weight and form tough, flexible membranes, have shown potential in applications requiring ion exchange capacities, demonstrating the importance of sulfonamide derivatives in developing advanced polymer electrolytes for energy applications (Bae, Miyatake, & Watanabe, 2009).
Organic Synthesis and Chemical Reactions
Sulfonamide derivatives are also crucial in organic synthesis, serving as intermediates in various chemical reactions. For example, the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide has broadened the scope of applications in synthetic organic chemistry due to their roles as dienophiles, Michael acceptors, and agents in electrocyclization reactions. This highlights the versatility of sulfonamide compounds in facilitating the development of new synthetic pathways and potentially novel materials (Kharkov University Bulletin Chemical Series, 2020).
Properties
IUPAC Name |
N-[2-(ethylsulfonylamino)-4-methylphenyl]ethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4S2/c1-4-18(14,15)12-10-7-6-9(3)8-11(10)13-19(16,17)5-2/h6-8,12-13H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHYUNTYENMJHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)C)NS(=O)(=O)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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